molecular formula C18H15NO5 B2773140 Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate CAS No. 868154-23-8

Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate

Cat. No.: B2773140
CAS No.: 868154-23-8
M. Wt: 325.32
InChI Key: YNPJCFXUDQQARI-UHFFFAOYSA-N
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Description

Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate is a complex organic compound with a unique structure that includes an isochroman ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate typically involves the reaction of isochroman derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often involve the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate is unique due to its specific isochroman ring system and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-23-17(21)13-8-4-5-9-14(13)19-16(20)15-10-11-6-2-3-7-12(11)18(22)24-15/h2-9,15H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPJCFXUDQQARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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